
Ledipasvir (acetone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ledipasvir is a direct-acting antiviral agent used in combination with other antiviral agents to treat chronic hepatitis C virus (HCV) infections. It is particularly effective against HCV genotypes 1a, 1b, 4a, and 5a . Ledipasvir is an inhibitor of the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and assembly of HCV virions .
Métodos De Preparación
The preparation of ledipasvir involves several synthetic routes and reaction conditions. One method includes reacting a compound of formula 6 with a compound of formula 5 to obtain a compound of formula 4. This is followed by coupling the compound of formula 4 with a compound of formula 3, and finally converting the compound of formula 2 to ledipasvir . Industrial production methods often involve the use of acetone as a solvent to form an acetone solvate of ledipasvir .
Análisis De Reacciones Químicas
Ledipasvir undergoes various types of chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include organic solvents like acetone and reagents such as carbamates and imidazoles . The major products formed from these reactions are intermediates that eventually lead to the final compound, ledipasvir .
Aplicaciones Científicas De Investigación
Ledipasvir acetone is a solvate of Ledipasvir, a drug used in the treatment of Hepatitis C . Ledipasvir functions as an inhibitor of the hepatitis C virus NS5A protein .
Scientific Research Applications
Ledipasvir is indicated for the treatment of chronic hepatitis C (CHC) genotype 1 infection in adults . It is often used in a fixed-dose combination with sofosbuvir . Some key applications and research findings are:
- Antiviral Agent: Ledipasvir and its pharmaceutically acceptable salts are effective as antiviral agents . It has high potency, selectivity, and specificity for HCV .
- Hepatitis C Treatment: Ledipasvir, in combination with sofosbuvir, has demonstrated outstanding results in treating genotype 1 hepatitis C infection . The combination is used for adults infected with chronic hepatitis C with advanced disease who are at a high risk of decompensation or death within 12 months if left untreated .
- Mechanism of Action: Ledipasvir inhibits hepatitis C virus (HCV) replication through NS5A . In cell-based replicon assays, it shows high potency against HCV .
- Resistance: HCV replicons with reduced susceptibility to Ledipasvir were selected in culture for genotypes 1a and 1b, associated with the NS5A amino acid substitution Y93H in both genotypes .
- Drug Interactions: Ledipasvir in combination with other antiviral agents like boceprevir, simeprevir, telaprevir, and daclatasvir showed additive activity against HCV genotype 1a .
- Solid State Forms: New solid-state forms and solvates of Ledipasvir may offer materials with desirable processing properties, such as ease of handling, storage stability, and ease of purification . The acetone solvate offers significant impurity purging capability .
Preclinical Studies
- Safety Pharmacology: Potential off-target activity was screened in mammalian ion channels and receptors. Significant interactions were detected with certain ion channel sites and one receptor .
- Toxicology: Repeated dose toxicity studies of Ledipasvir were conducted in rats (up to 26 weeks) and dogs (up to 39 weeks). No specific target organ toxicity was evident .
- Carcinogenicity: The carcinogenic potential of Ledipasvir was assessed in transgenic mice following daily doses for 26 weeks. No Ledipasvir-related effect on survival, changes in food consumption, or neoplastic findings were observed .
Formulation and Production
- Improved Process for Preparation: There are improved, cost-effective, and eco-friendly processes for the preparation of Ledipasvir in good yield with high purity . These processes include reacting specific compounds with catalysts to produce Ledipasvir and its salts .
- Acetone Solvate Conversion: Ledipasvir acetone solvate can be dissolved in an organic solvent, filtered, and cooled to obtain a solid, which is then dried to obtain Ledipasvir in amorphous form .
Clinical Trials
- Efficacy and Safety: Clinical studies have investigated the efficacy and safety of sofosbuvir/ledipasvir fixed-dose combination ± ribavirin for 12 and 24 weeks in treatment-naive subjects with chronic Genotype 1 HCV infection .
Market Analysis
Mecanismo De Acción
Ledipasvir exerts its effects by inhibiting the HCV NS5A protein, which is required for viral RNA replication and assembly of HCV virions . Although the exact mechanism of action is not fully understood, it is believed to prevent the hyperphosphorylation of NS5A, which is necessary for viral protein production . This inhibition disrupts the viral life cycle, leading to a reduction in viral load and eventual clearance of the virus from the body.
Comparación Con Compuestos Similares
Ledipasvir belongs to a group of non-structural protein 5A inhibitors used against HCV. Similar compounds include sofosbuvir, velpatasvir, and daclatasvir . Compared to these compounds, ledipasvir has a unique chemical structure that provides it with a high barrier to the development of resistance . This makes it a potent option for the treatment of HCV, especially when used in combination with other antiviral agents like sofosbuvir .
Actividad Biológica
Ledipasvir (acetone) is a potent antiviral agent primarily used in the treatment of chronic hepatitis C virus (HCV) infections. It functions as an inhibitor of the HCV NS5A protein, which is crucial for viral replication and assembly. This article delves into the biological activity of Ledipasvir, supported by relevant data tables, case studies, and research findings.
Ledipasvir specifically targets the NS5A protein of HCV, inhibiting its function and thereby preventing viral replication. The compound exhibits high potency against various HCV genotypes, with an EC50 (half-maximal effective concentration) of approximately 31 pM for genotype 1a and 4 pM for genotype 1b in replicon assays .
Pharmacokinetics
The pharmacokinetic profile of Ledipasvir shows that it is predominantly eliminated through fecal excretion. Key pharmacokinetic parameters include:
- Cmax (maximum concentration) : 409 nmol/L after administration.
- Tmax (time to reach Cmax) : Typically within a few hours post-administration.
- Half-life : Approximately 47 hours .
Efficacy Against HCV Genotypes
Ledipasvir demonstrates varying efficacy across different HCV genotypes, as summarized in the following table:
Genotype | EC50 (nM) | Resistance Mutations |
---|---|---|
GT1a | 0.031 | Y93H |
GT1b | 0.004 | Y93H |
GT2a | 10.8 | Not specified |
GT3a | 10.1 | Not specified |
GT4a | 0.045 | Not specified |
The presence of specific mutations, such as Y93H, has been associated with reduced susceptibility to Ledipasvir, highlighting the importance of resistance testing in clinical settings .
Efficacy in Clinical Trials
Ledipasvir has been evaluated in multiple clinical trials, particularly in combination with sofosbuvir (Harvoni). Notable studies include:
- GS-US-337-0121 (SIRIUS) : This Phase II study assessed the efficacy and safety of Ledipasvir/Sofosbuvir for 12 weeks in patients with chronic HCV genotype 1 or 4 and HIV co-infection. The results indicated a sustained virologic response (SVR) rate exceeding 90% .
- GS-US-337-0122 (ELECTRON 2) : Focused on treatment-experienced cirrhotic patients, this study showed high efficacy rates with Ledipasvir/Sofosbuvir regimens .
Safety Profile
In terms of safety, Ledipasvir has been associated with minimal adverse effects. A carcinogenicity study conducted in transgenic mice showed no significant adverse effects related to survival or food consumption at various doses over a 26-week period .
Case Studies
Several case studies have illustrated the real-world effectiveness of Ledipasvir:
- Case Study on Treatment-Naive Patients : A cohort of treatment-naive patients demonstrated an SVR rate of approximately 95% after a standard 12-week course of Ledipasvir/Sofosbuvir .
- Case Study on Co-Infected Patients : In patients co-infected with HIV and HCV, treatment with Ledipasvir/Sofosbuvir resulted in improved liver function tests and viral clearance rates comparable to those seen in non-co-infected populations .
Propiedades
Fórmula molecular |
C52H60F2N8O7 |
---|---|
Peso molecular |
947.1 g/mol |
Nombre IUPAC |
methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one |
InChI |
InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3 |
Clave InChI |
FJPWYOHJVGOKNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.